molecular formula C7H5NO B168854 Furo[2,3-c]pyridine CAS No. 19539-50-5

Furo[2,3-c]pyridine

Cat. No. B168854
CAS RN: 19539-50-5
M. Wt: 119.12 g/mol
InChI Key: ZYXBIOIYWUIXSM-UHFFFAOYSA-N
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Description

“Furo[2,3-c]pyridine” is a chemical compound with the molecular formula C7H5NO . It has been identified as a core structure in the development of potent and highly selective inhibitors .


Synthesis Analysis

A new synthetic strategy towards “Furo[2,3-c]pyridine” starting with N-benzenesulfonylpiperidin-4-one in good yield has been described . Another study reported a Pd(II)-catalyzed synthesis of furopyridines from β-ketodinitriles and alkynes via an unusual N–H/C annulation .


Molecular Structure Analysis

The molecular structure of “Furo[2,3-c]pyridine” consists of a fused ring system combining a pyridine ring and a furan ring . The molecular weight is 119.12 g/mol .


Chemical Reactions Analysis

“Furo[2,3-c]pyridine” has been used in the construction of an AIE-active photosensitizer named LIQ-TF through an Rh-catalyzed tandem reaction . Another study reported a four-step cascade reaction for accessing furo[3,4-c]pyridine-1,4-diones via rhodium catalysis .


Physical And Chemical Properties Analysis

“Furo[2,3-c]pyridine” has a density of 1.2±0.1 g/cm³, a boiling point of 197.9±13.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C . It has a molar refractivity of 34.5±0.3 cm³ and a polar surface area of 26 Ų .

Scientific Research Applications

Photodynamic Therapy and Imaging

Furo[2,3-c]pyridine derivatives have been utilized in the development of photosensitizers for photodynamic therapy (PDT). A specific compound, LIQ-TF, which is based on furo[2,3-c]pyridine, has shown promising results in near-infrared emission with high quantum yield. It is efficient in generating singlet oxygen and hydroxyl radicals, making it suitable for specific imaging and photodynamic ablation of Gram-positive bacteria .

Chemical Synthesis

As a versatile reagent, Furo[2,3-c]pyridine derivatives find application in a wide range of chemical reactions and synthetic processes. Their reactivity and selectivity make them valuable tools for chemists seeking to develop novel materials and molecules with tailored properties and functionalities .

Biological Activity

Compounds containing the pyrrolo[3,4-c]pyridine structure, which is closely related to furo[2,3-c]pyridine, have been investigated for their potential to treat diseases of the nervous and immune systems. They have also shown antidiabetic, antimycobacterial, antiviral, and antitumor activities .

Synthesis of Bioactive Compounds

The triazolopyridine scaffold, which is an isostere of the purine ring and related to furo[2,3-c]pyridine structures, has been reported for its bioactivity in compounds containing the triazolopyridine ring. These compounds have shown analeptic activity among other biological effects .

Organic Light-Emitting Diodes (OLEDs)

Furo[2,3-c]pyridine-based iridium complexes have been designed for use in efficient solution-processed phosphorescent OLEDs. These complexes contribute to the development of advanced materials for display technologies .

Mechanism of Action

Target of Action

Furo[2,3-c]pyridine-based compounds have been found to target Gram-positive bacteria . They are used as photosensitizers for specific imaging and photodynamic ablation of these bacteria . The primary role of these targets is to cause bacterial cell death, thereby combating multiple drug-resistant bacteria .

Mode of Action

The compound interacts with its targets through a process known as photodynamic ablation . This involves the generation of reactive oxygen species (ROS), specifically singlet oxygen (^1O2) and hydroxyl radicals (˙OH), which are highly reactive and can cause damage to cellular components, leading to cell death .

Biochemical Pathways

The biochemical pathways affected by Furo[2,3-c]pyridine are primarily those involved in bacterial cell survival. The generation of ROS can lead to oxidative stress, damaging cellular components such as proteins, lipids, and DNA, and disrupting essential biochemical pathways within the bacterial cell . This results in the inhibition of bacterial growth and survival .

Pharmacokinetics

, which can impact bioavailability. Solubility is a key factor in determining how well a drug is absorbed in the body, and thus its bioavailability .

Result of Action

The result of Furo[2,3-c]pyridine’s action is the specific imaging and photodynamic ablation of Gram-positive bacteria . The compound’s high quantum yield and generation efficiency of ROS lead to effective bacterial cell death . This makes it a potential candidate for combating multiple drug-resistant bacteria .

Action Environment

The action of Furo[2,3-c]pyridine can be influenced by various environmental factors. For instance, the presence of light is necessary for the compound to act as a photosensitizer and generate ROS

Safety and Hazards

“Furo[2,3-c]pyridine” is harmful if swallowed . It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

“Furo[2,3-c]pyridine” shows great potential for future research and applications. For instance, it has been used to construct an AIE-active photosensitizer named LIQ-TF, which showed near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency . This could be used for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo, showing great potential for combating multiple drug-resistant bacteria .

properties

IUPAC Name

furo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-3-8-5-7-6(1)2-4-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXBIOIYWUIXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510847
Record name Furo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[2,3-c]pyridine

CAS RN

19539-50-5
Record name Furo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Furo[2,3-c]pyridine is a heterocyclic aromatic compound.

    ANone: There is limited information available specifically addressing the material compatibility and stability of Furo[2,3-c]pyridine under various conditions. Research primarily focuses on the synthesis and biological activity of its derivatives. Further investigations are needed to explore its performance and potential applications in different material settings.

    A: Yes, Density Functional Theory (DFT) calculations have been employed to study the structures and stabilities of Furo[2,3-c]pyridine and its isomeric thieno- and selenophenopyridines []. These calculations provide insights into the electronic properties, chemical reactivity, and relative stabilities of these compounds []. Additionally, DFT calculations were used to explore the mechanism and regioselectivity of 1,3-dipolar cycloaddition reactions involving a Furo[2,3-c]pyridine derivative [].

    A: SAR studies are crucial for understanding how structural modifications impact the biological activity of a compound. In the case of 2,3-diamino-furo[2,3-c]pyridines, a distinct SAR was observed concerning substituents at the C2 position and their impact on TLR8 activation []. Specifically, modifications at this position affected their ability to induce NF-κB signaling and chemokine expression []. This highlights the importance of the C2 position for TLR8 agonistic activity within this series. Additionally, for N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-543,613), an agonist of the α7 nAChR, detailed SAR studies revealed the impact of various substituents on binding affinity, selectivity, and in vitro/vivo efficacy []. These studies were crucial for optimizing the compound's pharmacological profile and therapeutic potential for cognitive disorders.

    ANone: The provided research primarily focuses on synthetic methods and preliminary biological evaluation of Furo[2,3-c]pyridine derivatives. There is limited information available regarding SHE regulations, detailed PK/PD profiles, comprehensive in vivo efficacy studies, resistance mechanisms, toxicological data, or advanced drug delivery strategies.

    A: Early research on Furo[2,3-c]pyridine focused primarily on its synthesis. A key milestone was the development of a simple synthesis for the parent framework and its 2- and 3-methyl derivatives []. Subsequent studies explored various synthetic approaches to access substituted Furo[2,3-c]pyridines, including the use of palladium-catalyzed coupling reactions and electrophilic cyclization strategies [, , , , , , ]. More recently, research has shifted towards exploring the biological activities of Furo[2,3-c]pyridine derivatives, particularly as potential therapeutics for cognitive disorders and as vaccine adjuvants [, ].

    A: Yes, the research on Furo[2,3-c]pyridine and its derivatives has benefitted from collaborations across multiple scientific disciplines. For example, synthetic chemists have developed efficient and versatile methods for constructing diversely substituted Furo[2,3-c]pyridines [, , , ]. Medicinal chemists have utilized these synthetic advances to explore the structure-activity relationships and identify potent and selective ligands for biological targets, such as the α7 nAChR and TLR8 [, ]. Further collaboration with pharmacologists, computational chemists, and biologists will be crucial to fully unlock the therapeutic potential of this intriguing scaffold.

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